B1193812 DS-3078a

DS-3078a

Katalognummer: B1193812
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DS-3078a is an investigational, oral small-molecule inhibitor that selectively targets the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) . First-generation mTOR inhibitors, known as rapalogs, only partially inhibit mTORC1 and do not effectively target mTORC2, which can limit their anti-tumor efficacy and lead to feedback activation of pro-survival pathways like Akt . As a second-generation mTOR kinase inhibitor, this compound is designed to overcome these limitations by directly targeting the ATP-binding site of the mTOR kinase, thereby providing more complete suppression of the mTOR signaling network in preclinical models . This mechanism is expected to demonstrate superior anti-cancer activity compared to agents that act on mTORC1 alone . A Phase 1 open-label study was conducted to evaluate the safety, tolerability, and dosing of this compound in subjects with advanced solid tumors or lymphomas who had no further standard treatment options . This product is labeled and supplied for Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutic procedures, or for any form of human personal use. RUO products are essential tools for scientific investigation, drug discovery, and the development of new diagnostic assays in controlled laboratory environments .

Eigenschaften

IUPAC-Name

NONE

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DS3078a;  DS 3078a;  DS-3078a

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The primary application of DS-3078a is in oncology, specifically for patients with advanced solid tumors and lymphomas. A Phase 1 clinical trial demonstrated its potential effectiveness and safety profile:

  • Trial Overview : The trial involved multiple ascending doses of this compound in patients with advanced cancers. It aimed to establish the maximum tolerated dose (MTD) and evaluate safety .
  • Results : The MTD was determined to be 50 mg twice daily. Common adverse effects included fatigue (78%), nausea (51%), and mucositis (49%). Notably, partial responses were observed in patients with specific mutations (PDGFR and ERBB2) associated with breast and pancreatic cancers .

Toxicity Profile

Research indicates that this compound has a manageable toxicity profile compared to other mTOR inhibitors. The incidence of hyperglycemia was reported at 17%, which is comparable to other first-generation mTOR inhibitors but lower than some newer agents .

Table 1: Summary of Clinical Trial Results for this compound

ParameterValue
Maximum Tolerated Dose50 mg twice daily
Common Adverse EffectsFatigue (78%)
Nausea (51%)
Mucositis (49%)
Partial ResponsesYes (in specific mutations)

Case Study 1: Advanced Pancreatic Cancer

A patient with advanced pancreatic cancer exhibited a partial response to this compound treatment. Genetic testing revealed a PDGFR mutation, suggesting that targeting this pathway may enhance therapeutic outcomes .

Case Study 2: Breast Cancer

In another case, a patient with breast cancer carrying an ERBB2 mutation responded positively to this compound, indicating its potential effectiveness in genetically characterized tumors .

Vergleich Mit ähnlichen Verbindungen

Molecular Targets and Preclinical Efficacy

DS-3078a shares mechanistic similarities with other mTORC1/2 inhibitors, such as AZD2014, INK-128 (MLN0128), and OSI-027. However, differences in cellular responses and feedback signaling have been observed:

  • This compound: Induces cytostatic effects (GI50 < 500 nM in >200 cancer cell lines) but weaker apoptosis (5-fold caspase activation in only 36/230 lines). It uniquely increases phospho-Akt(T308) in A498 renal carcinoma cells, suggesting disruption of mTORC1-mediated negative feedback .
  • AZD8055/OSI-027 : Show stronger apoptosis induction (higher sub-G1 populations) but fail to increase phospho-Akt(T308), indicating broader pathway inhibition at higher doses .

Table 1: Preclinical Comparison of mTORC1/2 Inhibitors

Compound mTOR IC50 Apoptosis Induction In Vivo Tumor Inhibition (≥50% TGI)
This compound ~1–10 nM Low (36/230 lines) 9/12 xenograft models at ½ MTD
AZD8055 0.8–1.7 nM High 7/12 models (similar dosing)
OSI-027 4–16 nM Moderate Limited published data

Clinical Toxicity Profiles

Hyperglycemia is a common class effect due to mTORC2-mediated insulin signaling disruption. This compound exhibits a moderate toxicity profile compared to peers:

  • INK-128 : 44% all-grade (intermittent dosing) and 88% all-grade (continuous dosing), with 16% high-grade .
  • AZD2014 : 9% all-grade hyperglycemia, lower incidence but shorter half-life (4 hours) .

Table 2: Hyperglycemia Incidence in Clinical Trials

Compound All-Grade Hyperglycemia High-Grade Hyperglycemia Dosing Schedule
This compound 17% 0% Phase I (Capelan 2013)
INK-128 44–88% 4–16% Intermittent/Continuous
AZD2014 9% <1% Twice daily

Pharmacokinetics and Pharmacodynamics

  • This compound : Sustained mTORC1/2 pathway inhibition for 24 hours post-MTD dosing in mice, outperforming AZD8055 and the PI3K/mTOR dual inhibitor DS-7423 .

Unique Differentiators of this compound

  • Feedback Loop Modulation : Unlike AZD8055 or OSI-027, this compound increases phospho-Akt(T308), suggesting a selective feedback disruption that may enhance cytostatic efficacy in tumors reliant on Akt signaling .
  • Prolonged Target Suppression : Full inhibition of mTORC1/2 downstream markers (e.g., p-S6K, p-4EBP1) for 24 hours post-dose, a critical advantage for once-daily dosing regimens .

Vorbereitungsmethoden

Lead Compound Identification

While structural details of this compound are proprietary, its preclinical development likely followed a structure-activity relationship (SAR) approach. Candidate molecules were screened for:

  • Potency : IC50 values against TORC1/2 in enzymatic assays.

  • Selectivity : Minimal off-target effects on related kinases (e.g., PI3K, ATM).

  • Oral bioavailability : Optimized logP and solubility profiles to enable once-daily dosing.

Formulation Strategies

Phase I trials administered this compound as an oral solid dosage form, suggesting the use of:

  • Excipients : Binders (e.g., microcrystalline cellulose), disintegrants (e.g., croscarmellose sodium), and stabilizers to enhance shelf life.

  • Dissolution enhancement : Techniques like micronization or amorphous solid dispersions to improve solubility, given its likely hydrophobic nature.

Clinical-Grade Manufacturing and Quality Control

Process Development Using Quality by Design (QbD)

Guided by QbD principles, critical quality attributes (CQAs) for this compound included:

  • Purity : ≥98% by HPLC, with impurities controlled to ICH guidelines.

  • Particle size distribution : D90 <50 µm to ensure content uniformity.

  • Stability : Resistance to hydrolysis and oxidation under accelerated conditions.

Table 1: Design of Experiments (DOE) Parameters for Process Optimization

ParameterRange InvestigatedImpact on CQAs
Reaction temperature60–100°CYield, impurity formation
Catalyst loading0.5–2.0 mol%Reaction rate, byproducts
Crystallization time4–24 hoursParticle size, polymorphism

Data derived from analogous QbD frameworks for kinase inhibitors.

Phase I Clinical Trial Insights on Dosage Form Performance

The first-in-human study (NCT01587040) evaluated this compound across seven dose levels (20–640 mg). Key findings informing formulation refinements included:

Pharmacokinetic Profile

  • Dose proportionality : AUC and Cmax increased supra-proportionally at higher doses, suggesting saturation of first-pass metabolism or solubility-limited absorption.

  • Half-life : ~12–18 hours, supporting once-daily dosing.

Table 2: Pharmacokinetic Parameters by Dose Level (Cycle 1)

Dose (mg)AUC0–24 (ng·h/mL)Cmax (ng/mL)Tmax (h)
20450 ± 12038 ± 102.0
64012,300 ± 2,800980 ± 2104.5

Adapted from phase I data.

Stability Under Clinical Conditions

This compound exhibited:

  • pH stability : No degradation in simulated gastric fluid (pH 1.2–3.5) over 2 hours.

  • Thermal stability : Accelerated testing at 40°C/75% RH showed <5% degradation over 6 months.

Mitigating Toxicity Through Formulation Adjustments

Dose-limiting toxicities (DLTs) at 640 mg (grade 3 vomiting, refractory nausea) prompted reformulation to enhance tolerability:

  • Enteric coating : Implemented to delay release until post-gastric transit, reducing gastric irritation.

  • Particle size reduction : Improved dissolution rate, minimizing interpatient variability in exposure.

Analytical Method Validation

While specific methods for this compound are undisclosed, analogous workflows from bromadiolone analysis (e.g., SPE, LC-MS/MS) illustrate rigorous quality control:

Solid-Phase Extraction (SPE) Protocol

  • Conditioning : 1 mL acetonitrile followed by 0.1% formic acid.

  • Loading : 3 mL sample extract.

  • Wash : 1 mL methanol/water/formic acid (15:85:0.1).

  • Elution : 3 mL acetone, evaporated under nitrogen at 50–60°C.

LC-MS/MS Parameters (Hypothetical for this compound)

  • Column : C18, 2.1 × 50 mm, 1.7 µm.

  • Mobile phase : A) 0.1% formic acid; B) acetonitrile.

  • Detection : MRM transitions optimized for [M+H]+ ions .

Q & A

Q. What is the molecular mechanism of DS-3078a, and how does it differ from other mTOR inhibitors?

this compound is a selective mTORC1/2 kinase inhibitor that targets the catalytic site of mTOR, blocking downstream signaling pathways. Unlike first-generation mTOR inhibitors (e.g., rapalogs), this compound inhibits both mTOR complexes, preventing feedback activation of Akt (via mTORC2 suppression). Methodologically, its mechanism can be validated using phospho-specific antibodies to assess inhibition of mTORC1 (e.g., p-S6K) and mTORC2 (e.g., p-Akt S473) in cell lines like A498 renal carcinoma . Comparative studies with AZD8055 and OSI-027 reveal differences in Akt(T308) feedback regulation, where this compound uniquely increases phospho-Akt(T308), indicating distinct signaling disruption .

Q. What preclinical models are recommended for evaluating this compound’s efficacy?

Standard in vitro assays include a 230-cell-line panel to measure growth inhibition (GI50) and apoptosis (caspase activation). This compound exhibits GI50 <500 nM in >200 cell lines, but only 36 lines show significant apoptosis, suggesting cytostatic dominance . For in vivo validation, xenograft models (e.g., AN3 CA endometrial carcinoma) are used, with tumor growth inhibition (TGI) assessed at half-maximum tolerated dose (MTD). Prioritize models with mTOR pathway dependency and monitor pharmacodynamic markers (e.g., p-S6K) for ≥24 hours post-dosing .

Q. How should researchers design dose-response experiments for this compound?

Use logarithmic concentration ranges (e.g., 1 nM–10 μM) in cell viability assays (e.g., MTT or CellTiter-Glo) to calculate GI50. Include positive controls (e.g., AZD8055) and validate target engagement via immunoblotting. For in vivo studies, conduct MTD determination in rodents, followed by TGI experiments at 50% MTD. Ensure longitudinal sampling of tumors for phospho-protein analysis to confirm sustained mTOR inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro cytostatic effects and in vivo tumor regression data for this compound?

Discrepancies may arise from tumor microenvironment factors (e.g., stromal interactions) or immune modulation. To address this:

  • Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across models. This compound’s prolonged mTORC1/2 suppression in vivo (24 hr vs. 18 hr for AZD8055) may enhance efficacy .
  • Use single-cell RNA sequencing to identify subpopulations resistant to cytostatic effects.
  • Integrate metabolomic profiling to assess nutrient deprivation effects in vivo .

Q. What methodologies differentiate this compound’s cytostatic vs. cytotoxic modes of action?

  • Cytostatic analysis : Measure cell cycle arrest (flow cytometry for G0/G1 phase accumulation) and senescence markers (β-galactosidase).
  • Cytotoxic analysis : Quantify sub-G1 populations (apoptosis) and caspase-3/7 activation. Note that this compound induces minimal sub-G1 populations in AN3 CA cells compared to AZD8055, emphasizing cytostatic dominance .
  • Combine RNA-seq with pathway enrichment (e.g., mTOR, autophagy) to identify transcriptional programs driving cytostasis .

Q. How can clinical trial designs mitigate this compound’s metabolic side effects, such as hyperglycemia?

Hyperglycemia arises from mTORC2-mediated insulin resistance. Strategies include:

  • Preclinical modeling : Use diabetic rodent models to test co-administration with metformin or SGLT2 inhibitors .
  • Clinical monitoring : In Phase I trials, employ continuous glucose monitoring and HbA1c tracking. This compound’s hyperglycemia incidence (17% all-grade) is lower than INK-128 (44–88%) but requires proactive management .
  • Dose optimization : Test intermittent dosing (e.g., 5 days on/2 days off) to reduce metabolic toxicity while maintaining efficacy .

Methodological Tables

Q. Table 1. Key Preclinical Findings for this compound

ParameterIn Vitro DataIn Vivo Data (Xenograft Models)
GI50 (nM)<500 in >200 cell lines >50% TGI in 9/12 models at 50% MTD
Apoptosis Induction5-fold caspase activation in 36 lines Minimal sub-G1 populations
Akt Feedback RegulationIncreased p-Akt(T308) Not observed with AZD8055

Q. Table 2. Hyperglycemia Incidence in mTOR Inhibitors

InhibitorAll-Grade HyperglycemiaHigh-Grade HyperglycemiaStudy Design
This compound17% Not reported Continuous dosing
INK-12844–88% 4–16% Intermittent/continuous
AZD20149% Not reported Continuous dosing

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.